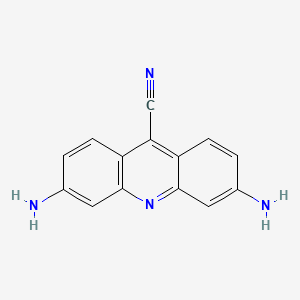

3,6-Diaminoacridin-9-carbonitril

Übersicht

Beschreibung

CTX1 ist ein kleines Molekül, das im Bereich der Krebsforschung aufgrund seiner Fähigkeit, die HdmX-vermittelte Unterdrückung des Tumorsuppressoreiweißes p53 zu überwinden, große Aufmerksamkeit auf sich gezogen hat . Diese Verbindung bindet direkt an HdmX, verhindert die Bildung des p53-HdmX-Komplexes und induziert so die p53-Aktivität auf DNA-Schadens-unabhängige Weise . Dieser einzigartige Mechanismus macht CTX1 zu einem vielversprechenden Kandidaten für Krebstherapeutika, insbesondere bei malignen Erkrankungen, bei denen p53 wildtyp ist, aber funktionell inaktiviert ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CTX1 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Die Methode der Mutterlauge-Herstellung beinhaltet das Lösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO), was zu einer Mutterlauge-Konzentration von 40 mg/mL führt . Weitere Einzelheiten zu den spezifischen Synthesewegen und Reaktionsbedingungen sind in der Literatur nicht leicht zugänglich.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für CTX1 sind nicht gut dokumentiert. Angesichts seines Potenzials als Therapeutikum ist es wahrscheinlich, dass skalierbare Synthesewege und Reinigungsprozesse entwickelt werden, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

CTX1 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Krebsbiologie und -therapie. Es hat sich gezeigt, dass es in einer Reihe von Krebszellen Apoptose induziert oder die Proliferation unterdrückt, was eine vielversprechende Aktivität als Einzelwirkstoff in einem Mausmodell der zirkulierenden primären menschlichen Leukämie zeigt . Zusätzlich wird CTX1 in der Forschung verwendet, um die Mechanismen der p53-Aktivierung und die Rolle von HdmX bei Krebs zu untersuchen .

Wirkmechanismus

CTX1 entfaltet seine Wirkung, indem es direkt an HdmX bindet und so die Bildung des p53-HdmX-Komplexes verhindert . Diese Bindung führt zur raschen Induktion von p53 auf DNA-Schadens-unabhängige Weise, was entweder zu einem Zellzyklusarrest oder zu Apoptose führt . Das molekulare Ziel von CTX1 ist HdmX, und der beteiligte Signalweg ist der p53-Signalweg .

Wirkmechanismus

Target of Action

The primary target of 3,6-Diaminoacridine-9-carbonitrile, also known as Proflavine, is DNA . It interacts with DNA by intercalation, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands .

Mode of Action

Proflavine acts by intercalating DNA , thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction . In addition, it has been found to exhibit a noteworthy binding affinity with the EGFR-TKD protein, a crucial target in lung cancer therapeutics .

Biochemical Pathways

By intercalating DNA, it disrupts the normal functioning of these pathways, leading to mutations and preventing bacterial reproduction .

Pharmacokinetics

It is known that the compound is used topically, mainly in wound dressings

Result of Action

The result of the action of 3,6-Diaminoacridine-9-carbonitrile is the disruption of DNA synthesis, leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction, making it an effective bacteriostatic agent against many gram-positive bacteria . Moreover, it has shown potential as a treatment for lung cancer, demonstrating remarkable stability and binding affinity with the EGFR-TKD protein .

Action Environment

The action, efficacy, and stability of 3,6-Diaminoacridine-9-carbonitrile can be influenced by various environmental factors. For instance, its adsorption to kaolinite, a type of clay, can be affected by the presence of other substances, such as cadmium(II) and other polyaromatic dyes

Biochemische Analyse

Biochemical Properties

3,6-Diaminoacridine-9-carbonitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD), a critical protein in cancer therapeutics . The interaction between 3,6-Diaminoacridine-9-carbonitrile and EGFR-TKD involves binding affinity and stability, which are essential for its potential use in cancer treatment. Additionally, 3,6-Diaminoacridine-9-carbonitrile exhibits bacteriostatic properties, making it effective against many Gram-positive bacteria .

Cellular Effects

The effects of 3,6-Diaminoacridine-9-carbonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,6-Diaminoacridine-9-carbonitrile has demonstrated efficacy against lung cancer cell lines, including A549, Hop-62, and H-1299 . It also impacts DNA intercalation, which can disrupt DNA synthesis and lead to mutations, thereby affecting cellular replication and function .

Molecular Mechanism

At the molecular level, 3,6-Diaminoacridine-9-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with biomolecules such as EGFR-TKD. This interaction involves a significant binding affinity, which challenges conventional lung cancer medications . Additionally, 3,6-Diaminoacridine-9-carbonitrile can intercalate into DNA, disrupting its helical structure and affecting gene expression . These molecular interactions are crucial for understanding the therapeutic potential of this compound.

Temporal Effects in Laboratory Settings

The temporal effects of 3,6-Diaminoacridine-9-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown remarkable stability in molecular dynamics simulations, indicating its potential for sustained therapeutic effects

Dosage Effects in Animal Models

The effects of 3,6-Diaminoacridine-9-carbonitrile vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where its efficacy and toxicity are dose-dependent . At higher doses, 3,6-Diaminoacridine-9-carbonitrile can exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

3,6-Diaminoacridine-9-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. This compound’s role in metabolic pathways is critical for understanding its overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3,6-Diaminoacridine-9-carbonitrile within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, which are essential for its therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and effectiveness of 3,6-Diaminoacridine-9-carbonitrile in clinical settings.

Subcellular Localization

The subcellular localization of 3,6-Diaminoacridine-9-carbonitrile plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how 3,6-Diaminoacridine-9-carbonitrile exerts its effects at the cellular level and for developing targeted therapeutic strategies.

Vorbereitungsmethoden

Industrial Production Methods: Industrial production methods for CTX1 are not well-documented. given its potential as a therapeutic agent, it is likely that scalable synthetic routes and purification processes are being developed to ensure high purity and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen: CTX1 unterliegt hauptsächlich Bindungsreaktionen mit seinem Zielprotein HdmX. Es unterliegt in seinem therapeutischen Kontext nicht typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution .

Häufige Reagenzien und Bedingungen: Das primäre Reagenz, das bei der Herstellung von CTX1 verwendet wird, ist Dimethylsulfoxid (DMSO), das verwendet wird, um die Verbindung für die weitere Verwendung zu lösen . Die Bedingungen für seine Bindungsreaktionen umfassen physiologische Bedingungen innerhalb des zellulären Milieus.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Wechselwirkung von CTX1 mit HdmX gebildet wird, ist die Hemmung des p53-HdmX-Komplexes, was zur Aktivierung von p53 und anschließender Induktion von Apoptose oder Unterdrückung der Proliferation in Krebszellen führt .

Vergleich Mit ähnlichen Verbindungen

CTX1 ist einzigartig in seiner Fähigkeit, HdmX spezifisch anzusprechen und dessen Unterdrückung von p53 zu überwinden . Ähnliche Verbindungen umfassen Nutlin-3, das die Hdm2-p53-Interaktion stört, aber weniger effektiv in Tumoren mit hohen HdmX-Spiegeln ist . Andere verwandte Verbindungen umfassen verschiedene p53-Aktivatoren und HdmX-Inhibitoren, aber CTX1 sticht durch seinen spezifischen Wirkmechanismus und seine potente Antikrebsaktivität hervor .

Liste ähnlicher Verbindungen:- Nutlin-3

- p53-Aktivatoren

- HdmX-Inhibitoren

Eigenschaften

IUPAC Name |

3,6-diaminoacridine-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c15-7-12-10-3-1-8(16)5-13(10)18-14-6-9(17)2-4-11(12)14/h1-6H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMGFEMNXBLDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.